
5-Ethoxy-2-methyl-3-phenylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-methyl-3-phenylisoxazolidine is a heterocyclic organic compound with the molecular formula C12H17NO2 It is a member of the isoxazolidine family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-3-phenylisoxazolidine typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction is carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst . The reaction proceeds through a multicomponent pathway, resulting in the formation of the isoxazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Ethoxy-2-methyl-3-phenylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazolidine derivatives.
科学的研究の応用
5-Ethoxy-2-methyl-3-phenylisoxazolidine has several scientific research applications:
作用機序
The mechanism of action of 5-Ethoxy-2-methyl-3-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit calcium channels, leading to its potential use as an anticonvulsant . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Ethoxy-3-methyl-2-phenylisoxazolidine: A closely related compound with similar structural features.
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: Another related compound with a different ring structure.
Uniqueness
5-Ethoxy-2-methyl-3-phenylisoxazolidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
5-ethoxy-2-methyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12-9-11(13(2)15-12)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 |
InChIキー |
NHILOZCLSIHIMC-UHFFFAOYSA-N |
正規SMILES |
CCOC1CC(N(O1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


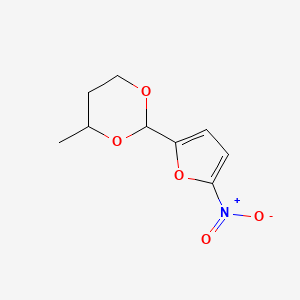
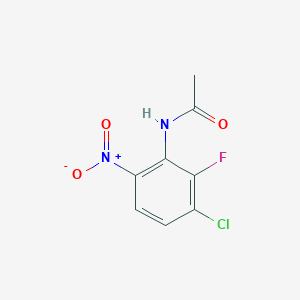
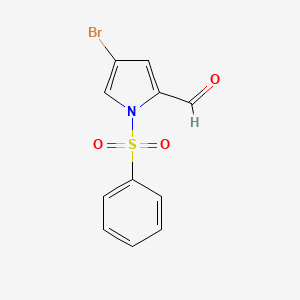
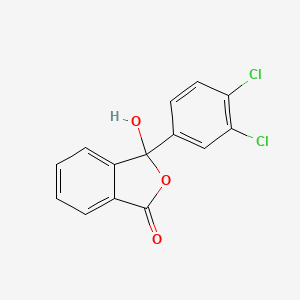
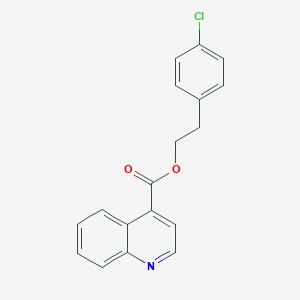
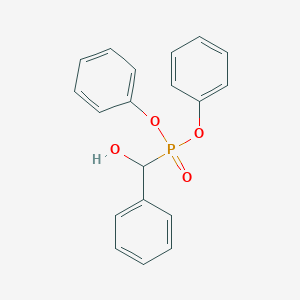
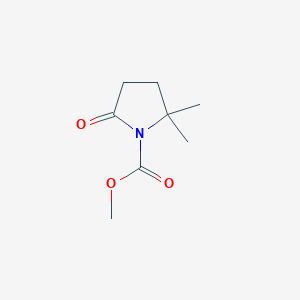

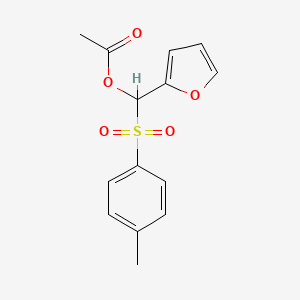
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)


